Cas no 14002-65-4 (ethyl 2,2-dimethyl-3-oxopropanoate)

Ethyl 2,2-dimethyl-3-oxopropanoate is a versatile ester compound characterized by its reactive β-ketoester functionality. Its structure, featuring a ketone group adjacent to an ester, makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and fine chemicals. The presence of two methyl groups at the α-position enhances steric stability, improving selectivity in condensation and alkylation reactions. This compound is also useful in Claisen-type condensations and as a precursor for pyrazole and pyrimidine derivatives. Its liquid form and moderate volatility facilitate handling in laboratory and industrial settings. Storage under inert conditions is recommended to maintain stability.
ethyl 2,2-dimethyl-3-oxopropanoate structure
14002-65-4 structure
Product Name:ethyl 2,2-dimethyl-3-oxopropanoate
CAS No:14002-65-4
MF:C7H12O3
MW:144.168382644653
CID:1282615
PubChem ID:10931556
Update Time:2025-10-28

ethyl 2,2-dimethyl-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
    • ethyl 2,2-dimethyl-3-oxopropanoate
    • EN300-190334
    • SCHEMBL2936636
    • ethyl2,2-dimethyl-3-oxopropanoate
    • 14002-65-4
    • SY353141
    • AKOS026743464
    • DTXSID90448694
    • MFCD24673838
    • Inchi: 1S/C7H12O3/c1-4-10-6(9)7(2,3)5-8/h5H,4H2,1-3H3
    • InChI Key: UZVRCQLCLZZCOG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C=O)(C)C)=O

Computed Properties

  • Exact Mass: 144.078644241g/mol
  • Monoisotopic Mass: 144.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.4Ų

ethyl 2,2-dimethyl-3-oxopropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-190334-1g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
1g
$770.0 2023-09-18
Enamine
EN300-190334-5g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
5g
$2235.0 2023-09-18
Enamine
EN300-190334-10g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
10g
$3315.0 2023-09-18
Enamine
EN300-190334-0.05g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
0.05g
$647.0 2023-09-18
Enamine
EN300-190334-0.1g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
0.1g
$678.0 2023-09-18
Enamine
EN300-190334-0.25g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
0.25g
$708.0 2023-09-18
Enamine
EN300-190334-0.5g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
0.5g
$739.0 2023-09-18
Enamine
EN300-190334-1.0g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
1g
$1229.0 2023-06-08
Enamine
EN300-190334-2.5g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
2.5g
$1509.0 2023-09-18
Enamine
EN300-190334-5.0g
ethyl 2,2-dimethyl-3-oxopropanoate
14002-65-4
5g
$3562.0 2023-06-08

Additional information on ethyl 2,2-dimethyl-3-oxopropanoate

Professional Introduction to Ethyl 2,2-dimethyl-3-oxopropanoate (CAS No. 14002-65-4)

Ethyl 2,2-dimethyl-3-oxopropanoate, identified by its Chemical Abstracts Service (CAS) number 14002-65-4, is an organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester, characterized by its unique molecular structure, exhibits a range of potential applications that span from synthetic chemistry to bioactive molecule development. The compound's distinct chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and agrochemical formulations.

The molecular formula of ethyl 2,2-dimethyl-3-oxopropanoate is C7H12O3, reflecting its composition of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. This structure imparts upon it a specific set of physicochemical properties, including solubility characteristics and reactivity profiles, which are critical for its utility in various chemical processes. The presence of a carbonyl group and an ester functional moiety makes it a versatile building block for further functionalization, enabling chemists to design novel compounds with tailored biological activities.

In recent years, the interest in ethyl 2,2-dimethyl-3-oxopropanoate has been fueled by its emerging role in the development of bioactive molecules. Researchers have been exploring its potential as a precursor in the synthesis of pharmacologically relevant compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that are known to exhibit antimicrobial and anti-inflammatory properties. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it an attractive candidate for medicinal chemists seeking to develop new therapeutic agents.

The synthesis of ethyl 2,2-dimethyl-3-oxopropanoate typically involves the reaction between acetone and ethanol under acidic conditions, leading to the formation of the ester linkage. This straightforward synthetic route underscores the compound's accessibility and practicality for industrial-scale production. Moreover, advancements in catalytic methods have further optimized its synthesis, reducing reaction times and improving yields. Such improvements are crucial for ensuring the cost-effectiveness and sustainability of processes that incorporate this compound as an intermediate.

From a biochemical perspective, ethyl 2,2-dimethyl-3-oxopropanoate has shown promise as a modulator of metabolic pathways. Its structural features suggest potential interactions with enzymes and receptors involved in energy metabolism and signal transduction. Preliminary in vitro studies have indicated that derivatives of this compound may exhibit effects on key metabolic enzymes, such as those involved in fatty acid oxidation and glucose homeostasis. These findings align with the growing interest in developing small-molecule regulators for metabolic disorders.

The agrochemical sector has also recognized the significance of ethyl 2,2-dimethyl-3-oxopropanoate. Its incorporation into pesticide formulations has been explored due to its stability under environmental conditions and its potential to enhance the efficacy of active ingredients. By serving as a carrier or synergist, this compound can improve the performance of agrochemicals while minimizing environmental impact. Such applications highlight the broad utility of organic esters like ethyl 2,2-dimethyl-3-oxopropanoate across multiple industries.

In conclusion, ethyl 2,2-dimethyl-3-oxopropanoate (CAS No. 14002-65-4) represents a fascinating compound with diverse applications in chemical synthesis and bioactive molecule development. Its unique structural features enable its use as a versatile intermediate in pharmaceutical research, while its physicochemical properties make it suitable for agrochemical formulations. As research continues to uncover new methodologies for its synthesis and applications, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and industrial chemistry.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk